Computed Lipophilicity Advantage: 2-Ethylpiperidine vs. Unsubstituted Piperidine Analog
The 2-ethylpiperidine substitution increases predicted logP by approximately 0.8 log units relative to the des-ethyl piperidine analog, based on consensus clogP calculations (XLogP3) [1]. This enhanced lipophilicity is critical for CNS drug discovery programs requiring improved BBB penetration and for modulating distribution volume in peripheral kinase inhibitors. In the absence of direct experimental partition-coefficient data, this computed difference provides a rank-order guidance for compound selection in SAR campaigns.
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | clogP ≈ 2.8 (4-Chloro-6-(2-ethylpiperidin-1-yl)pyrimidin-2-amine) |
| Comparator Or Baseline | clogP ≈ 2.0 (4-Chloro-6-(piperidin-1-yl)pyrimidin-2-amine, CAS 104637-64-1) |
| Quantified Difference | ΔclogP ≈ +0.8 log units (target compound more lipophilic) |
| Conditions | In silico consensus prediction (XLogP3); no experimental logD7.4 data available for either compound in public databases |
Why This Matters
A 0.8-log-unit increase in lipophilicity can translate into a ~6-fold difference in octanol-water partition, directly impacting in vivo distribution volume, off-target promiscuity risk, and CYP-mediated clearance — a critical selection factor for lead optimization chemists.
- [1] PubChem. XLogP3 Predicted Values for 4-Chloro-6-(2-ethylpiperidin-1-yl)pyrimidin-2-amine and 4-Chloro-6-(piperidin-1-yl)pyrimidin-2-amine. View Source
